N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S/c1-5-8-6(12-9-5)3-4-7-13(2,10)11/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVJVPZJOQJJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with an appropriate sulfonamide precursor. One common method involves the use of methanesulfonyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Benzoisoxazole Derivatives
- Example: N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide () Structural Differences: Replaces the 1,2,4-oxadiazole with a benzoisoxazole fused ring. Functional Implications: The larger aromatic system may enhance π-π stacking interactions but reduce metabolic stability due to increased lipophilicity.
1,3,4-Oxadiazole Derivatives
- Example: 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide () Structural Differences: Uses a 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole. Functional Implications: The 1,3,4-oxadiazole has a distinct dipole moment, which may affect electronic distribution and binding interactions. These derivatives exhibit notable anti-inflammatory activity, suggesting the oxadiazole’s isomerism influences target selectivity .
Substituent Variations
Thioether-Linked Benzamides
- Example: 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide () Structural Differences: Replaces the sulfonamide with a benzamide and introduces a thioether linker.
Hydrazone-Oxadiazole Hybrids
Pharmacological and Physicochemical Properties
Pharmacological Profiles
Physicochemical Properties
Biological Activity
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features an oxadiazole ring, which is known for its diverse pharmacological properties. The oxadiazole moiety contributes to the compound's stability and bioactivity, making it a promising scaffold in drug development.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. In particular, derivatives of oxadiazoles have shown effectiveness against various bacterial strains.
2. Antiviral Activity
The compound's antiviral potential is also noteworthy. It has been suggested that oxadiazole derivatives can inhibit specific viral enzymes, making them candidates for antiviral drug development.
3. Anticancer Properties
this compound has been investigated for its anticancer properties. The mechanism of action involves the inhibition of enzymes such as glycogen synthase kinase 3 (GSK-3) and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits GSK-3 and HDACs, leading to altered cellular processes related to growth and differentiation.
- Cellular Pathways : By modulating signaling pathways involved in apoptosis and cell cycle regulation, it demonstrates potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of oxadiazole derivatives:
- Antitubercular Activity : A study demonstrated that substituted oxadiazoles exhibited potent antitubercular activity with significant inhibition rates against M. tuberculosis strains at low concentrations .
- Antimicrobial Studies : New derivatives were synthesized and tested for antibacterial and antifungal activities, showing promising results against common pathogens .
- Anticancer Evaluation : Various oxadiazole derivatives were evaluated for their anticancer activity in vitro, revealing significant cytotoxic effects on cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a 3-methyl-1,2,4-oxadiazole precursor with a methanesulfonamide-bearing ethyl linker. Key steps include:
- Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or TBTU) .
- Sulfonamide Coupling : Reacting the oxadiazole-ethyl intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Control reaction temperature (0–5°C for sulfonylation) and use anhydrous solvents (e.g., DCM or THF) to minimize side reactions. Purity can be enhanced via recrystallization in ethanol/water .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the oxadiazole ring (C=N signals at ~160–165 ppm) and sulfonamide group (SO₂ signals at ~40–45 ppm for ¹³C) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Expected [M+H]⁺ depends on molecular weight (e.g., ~260–280 Da) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) confirm sulfonamide functionality .
Q. What preliminary biological screening assays are relevant for this compound?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) targeting enzymes like DNA polymerase or proteases, given structural analogs’ activity in viral inhibition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure refinement. Key parameters include bond angles (C-N-O in oxadiazole ~120°) and torsional angles in the ethyl linker to assess conformational flexibility .
- Electron Density Maps : Analyze sulfonamide group geometry (planarity of SO₂) and hydrogen-bonding interactions (e.g., N–H⋯O) in the crystal lattice .
Q. How do structural modifications (e.g., substituents on oxadiazole or sulfonamide) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenated or bulky groups on oxadiazole) and compare IC₅₀ values in enzyme assays. For example:
| Substituent | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 3-Methyl | 12.3 | DNA Polymerase |
| 3-Trifluoromethyl | 8.7 | DNA Polymerase |
| 3-Phenyl | 23.1 | DNA Polymerase |
| Data adapted from docking studies on oxadiazole derivatives . |
- Computational Modeling : DFT calculations (e.g., Gaussian) to correlate electronic effects (HOMO/LUMO levels) with activity trends .
Q. What strategies mitigate stability issues under physiological conditions (e.g., hydrolysis of oxadiazole)?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9). Oxadiazoles are prone to hydrolysis in acidic conditions; use enteric coatings for oral formulations .
- Prodrug Design : Replace labile groups (e.g., esterify the sulfonamide) to enhance metabolic stability. Monitor hydrolysis rates via LC-MS .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor absorption may explain reduced in vivo efficacy .
- Metabolite Identification : Use HR-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .
Data Contradiction Analysis
Q. Why do NMR and LC-MS purity assessments sometimes conflict?
- Methodological Answer :
- Impurity Origin : NMR detects structural isomers (e.g., regioisomeric oxadiazoles) that may co-elute in HPLC. For example, 3-methyl vs. 5-methyl isomers show distinct ¹H shifts but similar retention times .
- Resolution : Combine 2D NMR (HSQC, COSY) with chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers or regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
